molecular formula C13H19Cl2NO B4400055 N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride

N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride

Cat. No. B4400055
M. Wt: 276.20 g/mol
InChI Key: HUXAXUXDIBURKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and Alzheimer's disease progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its potential as a cancer and Alzheimer's disease treatment, this compound has also been studied for its anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride. One area of focus could be on its potential as a treatment for other types of cancer, such as lung or colon cancer. Another area of research could be on its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)cyclopentanamine hydrochloride has been studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound showed promising results in inhibiting the growth of breast cancer cells. Another study published in the European Journal of Medicinal Chemistry found that this compound also showed potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12;/h6-8,12,15H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXAXUXDIBURKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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